2-(2-bromoethenyl)-5-nitrofuran 2-(2-bromoethenyl)-5-nitrofuran
Brand Name: Vulcanchem
CAS No.: 59563-51-8
VCID: VC11642043
InChI: InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+
SMILES: C1=C(OC(=C1)[N+](=O)[O-])C=CBr
Molecular Formula: C6H4BrNO3
Molecular Weight: 218.00 g/mol

2-(2-bromoethenyl)-5-nitrofuran

CAS No.: 59563-51-8

Cat. No.: VC11642043

Molecular Formula: C6H4BrNO3

Molecular Weight: 218.00 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromoethenyl)-5-nitrofuran - 59563-51-8

Specification

CAS No. 59563-51-8
Molecular Formula C6H4BrNO3
Molecular Weight 218.00 g/mol
IUPAC Name 2-[(E)-2-bromoethenyl]-5-nitrofuran
Standard InChI InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+
Standard InChI Key DWHDJUJHFAUWFM-ONEGZZNKSA-N
Isomeric SMILES C1=C(OC(=C1)[N+](=O)[O-])/C=C/Br
SMILES C1=C(OC(=C1)[N+](=O)[O-])C=CBr
Canonical SMILES C1=C(OC(=C1)[N+](=O)[O-])C=CBr

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The furan ring in 2-(2-bromoethenyl)-5-nitrofuran adopts a planar configuration, with the nitro group at the 5-position and the bromoethenyl group at the 2-position. The nitro group’s electron-withdrawing nature polarizes the aromatic system, enhancing electrophilic substitution reactivity at specific positions . The bromoethenyl substituent introduces steric bulk and halogen-mediated reactivity, enabling cross-coupling and nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₄BrNO₃PubChem
Molecular Weight218.00 g/molPubChem
SMILESC1=C(OC(=C1)N+[O-])C=CBrPubChem
CAS Registry Number67363-72-8PubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 2-ethenyl-5-nitrofuran. A common method involves treating the precursor with bromine (Br₂) or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., carbon tetrachloride or chloroform) under controlled temperatures (20–40°C). The reaction proceeds via electrophilic addition to the ethenyl group, yielding the brominated product with >75% efficiency.

Industrial-Scale Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters (temperature, residence time), minimizing side products . For instance, a patented method for synthesizing structurally related bromonitro compounds involves nitration of bromobenzene followed by catalytic ammonolysis, achieving yields exceeding 70% . While this method targets 2-bromo-5-nitrophenylamine, analogous strategies could be adapted for 2-(2-bromoethenyl)-5-nitrofuran by substituting furan precursors.

Reactivity and Chemical Transformations

Nitro Group Reactivity

The nitro group participates in reduction and oxidation reactions:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(2-bromoethenyl)-5-aminofuran, a potential intermediate for pharmaceuticals .

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the nitro group into carboxylic acid derivatives, though this pathway is less explored due to competing furan ring degradation.

Bromoethenyl Group Reactivity

The bromoethenyl moiety undergoes nucleophilic substitution (SN2) and elimination reactions:

  • Substitution: Treatment with nucleophiles (e.g., NaN₃, KCN) replaces bromine with azide or cyano groups, expanding structural diversity.

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable conjugation with aryl boronic acids, forming biphenyl derivatives for materials science applications .

Industrial and Material Science Applications

Polymer Chemistry

The bromoethenyl group serves as a cross-linking agent in epoxy resins and polyurethanes, enhancing thermal stability (Tg > 150°C) and mechanical strength. Nitro-substituted furans also act as photoinitiators in UV-curable coatings, leveraging nitro-to-nitrene photolysis for radical polymerization .

Specialty Chemicals

The compound is a precursor to flame retardants and agrochemicals. Brominated furans suppress combustion by releasing HBr gas, while nitro groups confer herbicidal activity through inhibition of acetolactate synthase (ALS).

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